Cas no 1613-90-7 (Benzenamine, 4-methoxy-N-(phenylmethylene)-, (E)-)

Benzenamine, 4-methoxy-N-(phenylmethylene)-, (E)- structure
1613-90-7 structure
Product Name:Benzenamine, 4-methoxy-N-(phenylmethylene)-, (E)-
CAS No:1613-90-7
MF:C14H13NO
MW:211.259123563766
CID:1340735
PubChem ID:262162
Update Time:2025-04-20

Benzenamine, 4-methoxy-N-(phenylmethylene)-, (E)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-methoxy-N-(phenylmethylene)-, (E)-
    • N-Benzylidene-p-anisidine
    • N-(4-methoxyphenyl)-1-phenylmethanimine
    • CHEMBL1893412
    • AKOS016038119
    • CS-0150377
    • LKHMZCUKGPUKEA-RVDMUPIBSA-N
    • C76505
    • SR-01000641384-1
    • CCG-52132
    • Maybridge1_000263
    • NSC95582
    • MFCD00025797
    • AKOS000488760
    • 783-08-4
    • NCGC00161125-02
    • STK076429
    • 4-Methoxy-N-[(E)-phenylmethylidene]aniline
    • p-Anisidine, N-benzylidene-
    • CHEMBL1876538
    • N-Benzyliden-p-anisidin
    • 4-methoxy-N-[(Z)-phenylmethylidene]aniline
    • benzylidene-p-anisidine
    • Benzylidene-(4-methoxyphenyl)-amine
    • HMS542D21
    • Benzal-4-methoxyanilin
    • NSC-95582
    • NCGC00161125-01
    • Benzylidene-p-methoxyaniline
    • DS-11093
    • 1613-90-7
    • Benzenamine, 4-methoxy-N-(phenylmethylene)-
    • N-Benzylidene-p-methoxyaniline
    • SCHEMBL3131073
    • BTB 00778
    • Benzenamine, 4-methoxy-N-(phenylmethylene)-, [N(E)]-
    • NCIOpen2_006449
    • 1-Methoxybenzene, 4-benzylidenamino
    • N-Benzylidene-4-methoxyaniline
    • 4-Methoxy-N-[phenylmethylidene]aniline
    • LKHMZCUKGPUKEA-UHFFFAOYSA-N
    • Inchi: 1S/C14H13NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-11H,1H3/b15-11+
    • InChI Key: LKHMZCUKGPUKEA-RVDMUPIBSA-N
    • SMILES: O(C)C1C=CC(=CC=1)/N=C/C1C=CC=CC=1

Computed Properties

  • Exact Mass: 211.09979
  • Monoisotopic Mass: 211.099714038g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 21.6Ų

Experimental Properties

  • PSA: 21.59
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